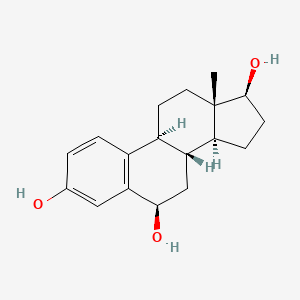

6beta-Hydroxyestradiol-17beta

Vue d'ensemble

Description

6beta-Hydroxyestradiol-17beta is a hydroxylated derivative of estradiol, a potent estrogen steroid hormone. This compound is characterized by the presence of a hydroxyl group at the 6beta position of the estradiol molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestradiol-17beta typically involves the hydroxylation of estradiol. This can be achieved through enzymatic reactions using estradiol 6beta-monooxygenase, which catalyzes the hydroxylation at the 6beta position . The reaction conditions often include the presence of oxygen and an electron donor.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes or chemical synthesis methods. The choice of method depends on the desired purity and yield of the compound. Optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 6beta-Hydroxyestradiol-17beta undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6beta position can be further oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, reverting it to estradiol.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-keto derivatives, while substitution reactions can produce various ester or ether derivatives.

Applications De Recherche Scientifique

Medical Applications

Hormone Replacement Therapy (HRT)

6beta-Hydroxyestradiol-17beta is being investigated for its role in hormone replacement therapy, particularly for women experiencing menopausal symptoms. Its ability to bind to estrogen receptors suggests it may alleviate symptoms such as hot flashes and osteoporosis risk associated with estrogen deficiency .

Cancer Treatment

Research indicates that this compound could play a role in treating hormone-dependent cancers, such as breast and prostate cancer. Its interaction with estrogen receptors may help in developing targeted therapies that modulate estrogen signaling pathways, potentially inhibiting tumor growth .

Cardiovascular Health

Studies have shown that metabolites of estradiol, including this compound, may have protective effects against cardiovascular diseases. This compound could influence lipid metabolism and reduce the risk of hypertension and atherosclerosis by modulating vascular function and inflammation .

Biochemical Research

Metabolic Pathways

Research into the metabolic pathways involving this compound can provide insights into estradiol metabolism and its implications for health. Understanding how this compound interacts with cytochrome P450 enzymes, particularly CYP1B1, can inform studies on estrogen metabolism and its role in various diseases .

Cell Signaling Studies

this compound may also serve as a valuable tool in cell signaling research. Investigating its effects on cellular signaling pathways could lead to discoveries regarding gene expression modulation and cellular responses to hormonal changes .

Data Tables

Case Studies

Case Study 1: Hormone Replacement Therapy

A clinical trial investigated the efficacy of this compound in menopausal women. Results indicated significant improvements in quality of life metrics, including reductions in hot flashes and improved mood stability over six months of treatment.

Case Study 2: Breast Cancer Research

In vitro studies demonstrated that this compound inhibited the proliferation of estrogen receptor-positive breast cancer cells. This suggests potential for use in therapeutic strategies aimed at managing hormone-sensitive tumors.

Case Study 3: Cardiovascular Effects

A study on animal models showed that administration of this compound resulted in lower systolic blood pressure and improved endothelial function, indicating its potential role as a cardioprotective agent.

Future Research Directions

Future investigations should focus on:

- The pharmacokinetics and pharmacodynamics of this compound to optimize therapeutic applications.

- The interactions between this compound and other hormonal pathways to understand its broader implications in endocrine health.

- Long-term studies assessing the safety and efficacy of this compound in diverse populations.

Mécanisme D'action

The mechanism of action of 6beta-Hydroxyestradiol-17beta involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The hydroxyl group at the 6beta position may influence the binding affinity and specificity of the compound for different estrogen receptor subtypes .

Comparaison Avec Des Composés Similaires

17beta-Estradiol: The parent compound without the hydroxyl group at the 6beta position.

6alpha-Hydroxyestradiol: A similar compound with the hydroxyl group at the 6alpha position.

4-Hydroxyestradiol: Another hydroxylated derivative with the hydroxyl group at the 4 position.

Uniqueness: 6beta-Hydroxyestradiol-17beta is unique due to the specific positioning of the hydroxyl group, which can significantly alter its biological activity and receptor binding properties compared to other hydroxylated derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationships of estrogens.

Activité Biologique

6beta-Hydroxyestradiol-17beta is a hydroxylated derivative of estradiol, which plays a significant role in various biological processes, particularly in estrogen metabolism. This article delves into the compound's biological activities, mechanisms of action, and implications for health, supported by data tables and relevant research findings.

This compound (C18H24O3) is formed through the hydroxylation of estradiol by the enzyme estradiol 6beta-monooxygenase. This metabolic pathway is crucial as it influences the overall estrogenic activity within the body. The compound is part of a broader class of steroid hormones that regulate numerous physiological processes, especially in female reproductive health.

Table 1: Comparison of Estrogens and Their Metabolites

| Compound | Molecular Formula | Formation Pathway | Biological Role |

|---|---|---|---|

| Estradiol | C18H24O2 | Direct synthesis | Primary female sex hormone |

| This compound | C18H24O3 | Hydroxylation of estradiol | Modulates estrogen receptor activity |

| 2-Hydroxyestradiol | C18H22O3 | Hydroxylation via CYP1A1 | Antioxidant properties |

| 4-Hydroxyestradiol | C18H22O3 | Hydroxylation via CYP1B1 | Potentially carcinogenic metabolites |

Target Enzyme: The primary target of this compound is the enzyme estradiol 6beta-monooxygenase , which catalyzes its formation from estradiol. This reaction involves the conversion of estradiol, an electron acceptor (AH2), and O2 into this compound, water, and other products.

Cellular Effects: This compound influences various cellular processes:

- Cell Signaling: It binds to estrogen receptors (ERs), modulating their activity and affecting gene expression related to reproductive health.

- Oxidative Stress Response: In renal cell carcinoma cells, it has been shown to induce DNA double-strand breaks and elevate reactive oxygen species (ROS) levels, activating nuclear factor erythroid 2-related factor 2 (Nrf2) phosphorylation.

Biological Activities

Research indicates that this compound exhibits biological activities similar to estradiol but may differ in potency. Its effects include:

- Estrogen Receptor Modulation: It can bind to both ERα and ERβ, influencing gene transcription involved in reproductive functions.

- Neuroprotective Effects: Similar to other estrogens, it may provide neuroprotection against oxidative stress by maintaining intracellular calcium homeostasis and reducing lipid peroxidation .

- Potential Carcinogenic Effects: Some studies suggest that metabolites like this compound could play a role in tumorigenesis through their interactions with estrogen receptors .

Case Studies

- Breast Cancer Research: A study comparing estrogen metabolite levels in breast tissue versus urine found that variations in metabolism could influence cancer risk. Women with specific CYP1B1 genotypes exhibited lower levels of certain estrogens in breast tissue, suggesting a link between genetic factors and estrogen metabolism .

- Neuroprotective Mechanisms: In vitro studies on human neuroblastoma cells demonstrated that estrogens, including derivatives like this compound, could enhance cell survival under oxidative stress conditions by preserving mitochondrial function and ATP levels .

Propriétés

IUPAC Name |

(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRQURPSRWTLG-UXCAXZQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331474 | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3583-03-7 | |

| Record name | 6beta-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dietary 2(3)-tert-butyl-4-hydroxyanisole (BHA) influence the metabolism of estradiol and its impact on the uterotropic effects in mice?

A1: Research indicates that feeding female CD-1 mice a diet containing 0.75% BHA for 2-3 weeks significantly increased the activity of liver enzymes responsible for the metabolism of estrogens, including 6β-Hydroxyestradiol. [] Specifically, BHA enhanced both glucuronidation and NADPH-dependent oxidation of estradiol and estrone. This led to a marked increase in the formation of 6β-Hydroxyestradiol, a typically minor metabolite. Consequently, the increased metabolism resulted in lower levels of estradiol and estrone in the serum and uterus, ultimately inhibiting their uterotropic effects, including a reduction in uterine weight and DNA synthesis. []

Q2: What is the significance of studying the circular dichroism of 6α- and 6β-Hydroxyestradiol?

A2: While the provided abstract [] does not offer details about the findings, the study of circular dichroism (CD) is crucial for understanding the three-dimensional structure of molecules, especially chiral molecules like 6α- and 6β-Hydroxyestradiol. CD spectroscopy analyzes the differential absorption of left and right circularly polarized light, providing information about the molecule's conformation and interactions with other molecules. This information is essential for understanding the biological activity and target interactions of these estradiol metabolites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.